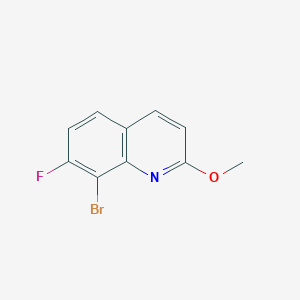

8-Bromo-7-fluoro-2-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-fluoro-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-14-8-5-3-6-2-4-7(12)9(11)10(6)13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZSTQAEXMYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC(=C2Br)F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720977 | |

| Record name | 8-Bromo-7-fluoro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001322-87-7 | |

| Record name | 8-Bromo-7-fluoro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Bromo-7-fluoro-2-methoxyquinoline synthesis protocol

An In-depth Technical Guide on the Synthesis of 8-Bromo-7-fluoro-2-methoxyquinoline

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. The specific substitution pattern of a quinoline derivative dictates its biological activity and chemical properties. This compound is a highly functionalized heterocyclic compound, representing a valuable building block for the synthesis of more complex molecules. The presence of bromo, fluoro, and methoxy groups at specific positions offers multiple points for further chemical modification, making it a target of interest for researchers in drug development and organic synthesis.

This guide provides a comprehensive overview of a proposed, robust synthetic pathway for this compound. The strategy is designed for efficiency and regiochemical control, starting from a commercially available aniline precursor. Each step is detailed with an explanation of the underlying chemical principles, causality behind experimental choices, and a step-by-step protocol based on established and analogous chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway that concludes with the installation of the C2-methoxy group, a common final step in quinoline synthesis. The quinoline core itself can be constructed from a correspondingly substituted aniline. This approach allows for precise control over the substitution pattern on the benzene ring portion of the molecule.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Pathway

The forward synthesis is designed as a five-step process, commencing with the formation of the quinoline ring system, followed by a series of functional group interconversions to achieve the desired product.

Caption: Proposed multi-step synthetic workflow.

Part 1: Synthesis of 8-Bromo-7-fluoroquinoline

Principle: This initial step involves the construction of the quinoline core using the Doebner-von Miller reaction. This acid-catalyzed reaction condenses an aniline with an α,β-unsaturated aldehyde, followed by oxidative cyclization to form the quinoline ring.

Causality: Starting with 2-bromo-3-fluoroaniline ensures the correct placement of the bromine and fluorine atoms on the final quinoline ring. Crotonaldehyde is used as a simple and effective four-carbon source for the pyridine portion of the quinoline. An arsenic-based oxidant is traditionally used for its high efficiency in the final aromatization step, though other oxidants can be explored.

Experimental Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charge the flask with 2-bromo-3-fluoroaniline (1.0 eq) and concentrated hydrochloric acid (HCl).

-

To this stirred mixture, cautiously add crotonaldehyde (2.5 eq) dropwise, maintaining the temperature below 40°C.

-

Following the addition, add arsenic pentoxide (As₂O₅) or a suitable alternative oxidant (e.g., nitrobenzene) portion-wise.

-

Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide (NaOH) solution to a pH of 8-9 while cooling in an ice bath.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-bromo-7-fluoroquinoline.

Part 2: Synthesis of 8-Bromo-7-fluoroquinoline N-oxide

Principle: The nitrogen atom of the quinoline ring is oxidized to an N-oxide.

Causality: N-oxidation serves a critical strategic purpose: it activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack. This electronic modification is essential for the subsequent introduction of a substituent at the 2-position. meta-Chloroperoxybenzoic acid (m-CPBA) is a common, effective, and relatively safe reagent for this transformation.

Experimental Protocol:

-

Dissolve the 8-bromo-7-fluoroquinoline (1.0 eq) from the previous step in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add m-CPBA (approx. 1.2-1.5 eq) portion-wise, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates full consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

-

Extract the product into dichloromethane, wash the combined organic layers with NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Evaporate the solvent to yield the crude 8-bromo-7-fluoroquinoline N-oxide, which can often be used in the next step without further purification.

Part 3: Synthesis of 8-Bromo-7-fluoro-2-chloroquinoline

Principle: The N-oxide intermediate is converted to a 2-chloroquinoline via treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Causality: This reaction proceeds through the formation of a reactive intermediate that readily undergoes nucleophilic attack by a chloride ion at the C2 position. POCl₃ is a powerful and widely used reagent for this type of transformation, effectively converting the N-oxide to the desired 2-chloro derivative.[1] This step installs a good leaving group (chloride) at the target position for the final substitution.

Experimental Protocol:

-

Caution: This reaction should be performed in a highly efficient fume hood as POCl₃ is corrosive and reacts violently with water.

-

Place the crude 8-bromo-7-fluoroquinoline N-oxide (1.0 eq) in a flask equipped with a reflux condenser.

-

Slowly add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq) at room temperature.

-

Heat the mixture to reflux (approx. 100-110°C) and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and very cautiously pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base, such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH), until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue via column chromatography to isolate 8-bromo-7-fluoro-2-chloroquinoline.

Part 4: Synthesis of this compound

Principle: The final step is a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position, allowing the chloride to be displaced by a methoxide nucleophile.

Causality: The 2-chloro group installed in the previous step is an excellent leaving group for this transformation. Sodium methoxide (NaOMe) provides a strong nucleophile (⁻OCH₃) to displace the chloride. Using methanol (MeOH) as the solvent provides a medium for the reaction and is the source of the methoxide when sodium metal is used for its preparation. This method is a standard and high-yielding approach for synthesizing 2-methoxyquinolines from their 2-chloro precursors.[2]

Experimental Protocol:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (approx. 1.5 eq) in anhydrous methanol (MeOH) under a nitrogen atmosphere. Alternatively, use a commercially available solution of NaOMe in MeOH.

-

To this solution, add the 8-bromo-7-fluoro-2-chloroquinoline (1.0 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the final product, this compound, by column chromatography or recrystallization.

Data and Reagent Summary

| Step | Starting Material | Key Reagents | Intermediate/Product | Theoretical Yield | Purity Assessment |

| 1 | 2-Bromo-3-fluoroaniline | Crotonaldehyde, HCl, As₂O₅ | 8-Bromo-7-fluoroquinoline | 40-60% | TLC, ¹H NMR |

| 2 | 8-Bromo-7-fluoroquinoline | m-CPBA, CH₂Cl₂ | 8-Bromo-7-fluoroquinoline N-oxide | >90% | TLC |

| 3 | 8-Bromo-7-fluoroquinoline N-oxide | POCl₃ | 8-Bromo-7-fluoro-2-chloroquinoline | 70-85% | TLC, ¹H NMR |

| 4 | 8-Bromo-7-fluoro-2-chloroquinoline | NaOMe, MeOH | This compound | >85% | TLC, ¹H NMR, MS |

Conclusion

The proposed four-part synthetic protocol provides a logical and robust pathway for the preparation of this compound. By leveraging classic and reliable organic reactions such as the Doebner-von Miller synthesis and strategic functional group interconversions via an N-oxide intermediate, this guide offers a high degree of regiochemical control. Each step is grounded in established chemical principles, providing researchers and drug development professionals with a validated framework for accessing this versatile chemical intermediate. Adherence to proper laboratory safety protocols is paramount, especially when handling hazardous reagents like phosphorus oxychloride and sodium methoxide.

References

An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromo-7-fluoro-2-methoxyquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, characterization, and potential applications, with a focus on fostering innovation in drug discovery and development.

Core Molecular Attributes

This compound is a substituted quinoline featuring bromine, fluorine, and methoxy functional groups. These substitutions create a unique electronic and steric profile, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.

| Attribute | Value | Source |

| Molecular Formula | C₁₀H₇BrFNO | --INVALID-LINK--[1], --INVALID-LINK--[2][3] |

| Molecular Weight | 256.07 g/mol | --INVALID-LINK--[4][5], --INVALID-LINK--[2][3] |

| CAS Number | 1001322-87-7 | --INVALID-LINK--[1], --INVALID-LINK--[4][5] |

| Appearance | Powder or liquid | --INVALID-LINK--[1] |

| Purity | Typically ≥95% | --INVALID-LINK--[6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | --INVALID-LINK--[1] |

Proposed Synthesis Protocol

Step 1: Synthesis of 7-Fluoro-8-bromoquinolin-2(1H)-one

This initial step involves the cyclization of a suitably substituted aniline with an α,β-unsaturated carbonyl compound.

-

Reaction: 2-Bromo-3-fluoroaniline is reacted with acrolein in the presence of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and a dehydrating agent (e.g., sulfuric acid).

-

Rationale: The Skraup synthesis is a classic and reliable method for the preparation of the quinoline core. The choice of a substituted aniline as the starting material allows for the introduction of the desired fluorine and bromine atoms at the 7 and 8 positions, respectively.

Step 2: Chlorination of the Quinolinone

The quinolinone intermediate is then chlorinated to activate the 2-position for subsequent nucleophilic substitution.

-

Reaction: 7-Fluoro-8-bromoquinolin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Rationale: The conversion of the hydroxyl group at the 2-position to a chloro group is a standard procedure to create a good leaving group, facilitating the introduction of the methoxy group in the next step.

Step 3: Methoxylation to Yield this compound

The final step is the nucleophilic substitution of the chloro group with a methoxy group.

-

Reaction: 2-Chloro-7-fluoro-8-bromoquinoline is reacted with sodium methoxide in methanol.

-

Rationale: Sodium methoxide is a strong nucleophile that readily displaces the chloro group at the 2-position of the quinoline ring to yield the desired product.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would be achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached bromine, fluorine, and nitrogen atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The mass spectrum is expected to show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C-Br, C-F, C-O, and C=N functional groups present in the molecule.

Caption: Analytical workflow for the characterization of this compound.

Potential Applications in Drug Discovery and Development

Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them a "privileged scaffold" in medicinal chemistry. The unique combination of substituents in this compound suggests its potential in several therapeutic areas.

Anticancer Activity

Substituted quinolines have shown significant potential as anticancer agents.[7][8][9] The presence of halogen atoms can enhance the lipophilicity and membrane permeability of the molecule, potentially leading to improved cellular uptake and target engagement. The methoxy group can also influence the molecule's interaction with biological targets. Potential mechanisms of action could include the inhibition of kinases, topoisomerases, or other enzymes involved in cancer cell proliferation and survival.

Caption: Potential anticancer mechanisms of action for this compound.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinoline derivatives.[2][4][10][11] They may act as antioxidants, metal chelators, or modulators of signaling pathways involved in neuronal survival and death. The substituents on the quinoline ring can be tailored to optimize blood-brain barrier permeability and target engagement within the central nervous system.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10][12][13]

Conclusion

This compound represents a promising chemical entity with a versatile synthetic platform and significant potential for applications in medicinal chemistry, particularly in the development of novel anticancer and neuroprotective agents. This guide provides a foundational understanding of its core attributes, a plausible synthetic approach, and a framework for its analytical characterization. Further research into the biological activities and structure-activity relationships of this and related compounds is warranted to fully explore its therapeutic potential.

References

- 1. This compound, CasNo.1001322-87-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cato-chem.com [cato-chem.com]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1001322-87-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound, CasNo.1001322-87-7 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 11. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxyquinoline: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 8-Bromo-7-fluoro-2-methoxyquinoline, a halogenated quinoline derivative with significant potential in synthetic and medicinal chemistry. This document details its commercial availability, physicochemical properties, a plausible synthetic pathway, and its prospective applications in drug discovery and materials science. The content is structured to deliver not just procedural steps but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers in the field.

Introduction to Substituted Quinolines

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in heterocyclic chemistry and a privileged structure in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[3][4] The functionalization of the quinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of halogens, such as bromine and fluorine, and a methoxy group, as seen in this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2][5]

Commercial Availability and Physicochemical Properties

This compound is commercially available from various chemical suppliers, indicating its accessibility for research and development purposes. It is typically supplied as a solid with a purity of 95% or higher.

| Property | Value | Source |

| CAS Number | 1001322-87-7 | [3][4] |

| Molecular Formula | C₁₀H₇BrFNO | [3][4] |

| Molecular Weight | 256.07 g/mol | [3][4] |

| Storage | Sealed in dry, room temperature | [3] |

| SMILES Code | COC1=NC2=C(Br)C(F)=CC=C2C=C1 | [3] |

While specific experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and HPLC are often available from the supplier upon request, they are not always publicly disseminated. Researchers are advised to obtain a Certificate of Analysis (CoA) from their chosen supplier for detailed and lot-specific data.

Plausible Synthetic Pathways

While a specific, peer-reviewed synthesis for this compound has not been prominently published, a plausible and logical synthetic route can be constructed based on established named reactions for quinoline synthesis and known halogenation and functionalization techniques. The following proposed pathway leverages common and reliable synthetic transformations.

A likely synthetic approach would involve a multi-step process, potentially starting with a substituted aniline and employing a classic quinoline synthesis method, followed by functional group manipulations.

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound could involve the following key steps:

-

Construction of the Quinoline Core: Utilizing a classic quinoline synthesis such as the Skraup, Doebner-von Miller, or Friedländer reaction with appropriately substituted anilines and carbonyl compounds.[6][7][8]

-

Halogenation: Introduction of the bromo and fluoro substituents at the desired positions.

-

Introduction of the Methoxy Group: Conversion of a suitable precursor, such as a 2-chloro or 2-hydroxyquinoline, to the final 2-methoxyquinoline.

Detailed Experimental Protocol (Hypothetical)

The following represents a plausible, though not experimentally verified, protocol for the synthesis of this compound.

Step 1: Synthesis of 8-Bromo-7-fluoroquinolin-2(1H)-one

This could be achieved through a modified Conrad-Limpach synthesis starting from 2-bromo-3-fluoroaniline and an appropriate β-ketoester like ethyl acetoacetate.

-

Reaction: 2-bromo-3-fluoroaniline is reacted with ethyl acetoacetate to form the corresponding β-anilinoacrylate.

-

Cyclization: The intermediate is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to yield 8-Bromo-7-fluoro-4-methylquinolin-2(1H)-one. The methyl group can be later removed if necessary through oxidation and decarboxylation, or a different starting material can be chosen to avoid its formation.

Step 2: Chlorination to 8-Bromo-2-chloro-7-fluoroquinoline

The 2-quinolone is converted to the 2-chloroquinoline, a more versatile intermediate.

-

Reagents: The 8-Bromo-7-fluoroquinolin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

-

Procedure: The reaction mixture is heated under reflux, and upon completion, the excess POCl₃ is carefully quenched with ice water. The product is then extracted with an organic solvent.

Step 3: Methoxylation to this compound

The final step involves the nucleophilic substitution of the chloro group with a methoxy group.

-

Reagents: 8-Bromo-2-chloro-7-fluoroquinoline is reacted with sodium methoxide in methanol.

-

Procedure: The reaction is typically carried out at reflux temperature in methanol. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is purified, for instance, by column chromatography.

Diagram of the Proposed Synthetic Pathway

Caption: A plausible multi-step synthesis of the target compound.

Potential Applications in Research and Drug Development

Given the functionalities present in this compound, it stands as a valuable building block for the synthesis of more complex molecules with potential biological activities.

-

Medicinal Chemistry: The quinoline core is a well-established pharmacophore.[3][4] The bromine atom at the 8-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[9] This enables the exploration of the chemical space around the quinoline scaffold to develop potent and selective inhibitors of various biological targets, including kinases and other enzymes implicated in cancer and other diseases.[9] The fluoro and methoxy groups can modulate the electronic properties and metabolic stability of the resulting compounds.

-

Materials Science: Substituted quinolines have applications in materials science, for instance, as ligands for organometallic complexes with interesting photophysical properties or as building blocks for organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could lead to novel materials with unique electronic and optical characteristics.

Conceptual Workflow for Drug Discovery Application

Caption: A conceptual workflow for utilizing the compound in drug discovery.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

While a specific safety data sheet (SDS) should be obtained from the supplier, general hazards associated with similar brominated quinolines include skin and eye irritation.[10]

Conclusion

This compound is a commercially available and highly functionalized quinoline derivative that holds considerable promise as a versatile building block in medicinal chemistry and materials science. Its unique combination of bromo, fluoro, and methoxy substituents on the quinoline scaffold provides multiple avenues for synthetic elaboration, enabling the generation of diverse molecular libraries for biological screening and the development of novel materials. While specific literature on this compound is sparse, its synthesis can be plausibly achieved through established methodologies, and its potential applications are strongly supported by the extensive body of research on related quinoline derivatives. Researchers are encouraged to explore the synthetic utility of this compound in their respective fields.

References

- 1. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. acgpubs.org [acgpubs.org]

- 10. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

An In-depth Technical Guide on the Potential Reactivity of the Bromine on 8-Bromo-7-fluoro-2-methoxyquinoline

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity of the bromine atom in 8-Bromo-7-fluoro-2-methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic utility of this versatile building block. By examining the electronic effects of the fluoro and methoxy substituents, this guide predicts and explains the reactivity of the C8-Br bond in cornerstone organic reactions, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Detailed, field-proven experimental protocols are provided as actionable starting points for the synthesis of novel quinoline derivatives.

Introduction: The Strategic Importance of this compound

The quinoline framework is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound presents a unique combination of functionalities, making it a highly valuable starting material for the synthesis of complex molecular architectures. The bromine atom at the 8-position serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse substituents and the construction of novel carbon-carbon and carbon-heteroatom bonds.

This guide will focus on the predictable and potential reactivity of the C8-Br bond, influenced by the electronic interplay of the adjacent electron-withdrawing fluorine atom at C7 and the electron-donating methoxy group at C2. Understanding these electronic effects is paramount to designing successful synthetic strategies and unlocking the full potential of this powerful building block.

Electronic Landscape and its Influence on Reactivity

The reactivity of the bromine atom at the 8-position is intrinsically linked to the electronic nature of the quinoline ring system, which is modulated by the substituents at the 2- and 7-positions.

-

The 2-Methoxy Group: The methoxy group at the 2-position is a strong electron-donating group through resonance. This increases the electron density of the quinoline ring, which can influence the overall reactivity. In the context of palladium-catalyzed cross-coupling reactions, this enhanced electron density can facilitate the initial oxidative addition step.

-

The 7-Fluoro Group: Conversely, the fluorine atom at the 7-position is a strongly electronegative, electron-withdrawing group by induction. This has a more localized effect, decreasing the electron density in its immediate vicinity, including the C8-Br bond. This inductive pull can make the C8 carbon more electrophilic and potentially more susceptible to certain nucleophilic attacks, although direct SNAr at this position is unlikely. The primary influence of the 7-fluoro group is electronic, modulating the reactivity of the adjacent C8-Br bond in catalyzed reactions.

The interplay of these opposing electronic forces creates a unique chemical environment at the C8 position, which can be strategically exploited for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the 8-position of this compound is well-positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. The C8-Br bond in our target molecule is anticipated to be highly reactive under Suzuki-Miyaura conditions, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. A study on the Suzuki-Miyaura cross-coupling of 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline with substituted phenylboronic acids demonstrated high yields, suggesting similar success for the 8-bromo analogue.[1]

Table 1: Predicted Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 7-Fluoro-2-methoxy-8-phenylquinoline |

| 4-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 7-Fluoro-2-methoxy-8-(pyridin-4-yl)quinoline |

| Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 7-Fluoro-2-methoxy-8-vinylquinoline |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., Toluene/H₂O 4:1), add the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[2][3][4][5] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 8-position of the quinoline ring, leading to the synthesis of novel anilines and related structures. The choice of phosphine ligand is critical for the success of this reaction and often requires optimization.

Table 2: Predicted Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Base | Solvent | Expected Product |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(7-Fluoro-2-methoxyquinolin-8-yl)morpholine |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-(7-Fluoro-2-methoxyquinolin-8-yl)aniline |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | N-Benzyl-7-fluoro-2-methoxyquinolin-8-amine |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.08 eq), and a base (e.g., NaOtBu, 1.4 eq).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted quinolines.[6][7] These products can serve as versatile intermediates for further transformations, such as cycloadditions or the synthesis of extended π-systems.

Table 3: Predicted Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Solvent | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 7-Fluoro-2-methoxy-8-(phenylethynyl)quinoline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 8-((Trimethylsilyl)ethynyl)-7-fluoro-2-methoxyquinoline |

| 1-Hexyne | PdCl₂(MeCN)₂ / CuI | Piperidine | Toluene | 8-(Hex-1-yn-1-yl)-7-fluoro-2-methoxyquinoline |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., Et₃N, 3.0 eq).

-

Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by flash chromatography.

Diagram 2: Cross-Coupling Reactions at the C8-Position

Caption: Overview of key cross-coupling reactions.

Metal-Halogen Exchange: A Pathway to Nucleophilic Derivatives

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, converting an aryl halide into a highly reactive organometallic species. The C8-Br bond of this compound is expected to readily undergo lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures.

This generates a potent nucleophile at the 8-position, which can be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Diagram 3: Metal-Halogen Exchange and Subsequent Functionalization

Caption: Metal-halogen exchange workflow.

Experimental Protocol: General Procedure for Metal-Halogen Exchange and Electrophilic Quench

-

Dissolve this compound (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of an organolithium reagent (e.g., n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete exchange.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the solution at -78 °C.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by chromatography or recrystallization.

Comparative Reactivity: The C8-Br versus the C7-F Bond

While the C8-Br bond is the primary site for the reactions discussed above, it is important to consider the potential reactivity of the C7-F bond, particularly in nucleophilic aromatic substitution (SNAr) reactions. Generally, SNAr reactions are favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[8][9][10]

In this compound, the C7-F bond is not strongly activated for SNAr. The adjacent bromine at C8 is not a sufficiently strong electron-withdrawing group in the context of SNAr. Furthermore, the electron-donating 2-methoxy group, although distant, contributes to the overall electron density of the ring system, disfavoring nucleophilic attack. Therefore, under the conditions typically employed for palladium-catalyzed cross-coupling and metal-halogen exchange at the C8-Br bond, the C7-F bond is expected to remain largely unreactive. Selective functionalization at the C8 position is therefore highly feasible.

Conclusion and Future Outlook

This compound is a strategically important building block with a highly versatile bromine handle at the 8-position. The electronic environment created by the flanking fluoro and methoxy groups allows for predictable and selective reactivity. This guide has outlined the significant potential of the C8-Br bond to participate in a range of high-yield, synthetically valuable transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as metal-halogen exchange reactions.

The provided experimental protocols serve as a robust starting point for the synthesis of a vast library of novel 8-substituted-7-fluoro-2-methoxyquinolines. These derivatives are of significant interest in the fields of medicinal chemistry and materials science, and the methodologies described herein will undoubtedly facilitate the discovery of new compounds with unique biological and physical properties. Future research in this area will likely focus on expanding the scope of these reactions to include an even wider array of coupling partners and the development of novel catalytic systems to further enhance the efficiency and sustainability of these transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to Electrophilic Substitution on the 8-Bromo-7-fluoro-2-methoxyquinoline Core

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged core is paramount for the development of new chemical entities with tailored pharmacological profiles. This guide provides an in-depth technical analysis of electrophilic aromatic substitution (SEAr) on a specifically substituted core: 8-Bromo-7-fluoro-2-methoxyquinoline. We will dissect the complex interplay of electronic effects governed by the inherent properties of the quinoline nucleus and its substituents to predict regioselectivity. Furthermore, this document furnishes field-proven, step-by-step protocols for key electrophilic substitution reactions, explaining the causal relationships behind experimental design and reagent selection. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently and successfully modify this valuable heterocyclic system.

The Quinoline Nucleus: Structural and Electronic Landscape

The quinoline ring is a fused aromatic heterocycle composed of a benzene ring and a pyridine ring. This fusion results in a complex electronic environment that dictates its chemical reactivity.

-

Pyridine Ring: The electronegative nitrogen atom withdraws electron density from the pyridine ring (positions 2, 3, and 4), rendering it electron-deficient and thus highly deactivated towards electrophilic attack.[1][2]

-

Benzene Ring: In contrast, the carbocyclic "benzene" portion of the molecule (positions 5, 6, 7, and 8) is comparatively electron-rich and is the primary site for electrophilic substitution.[1][3]

Under electrophilic conditions, particularly in acidic media, the quinoline nitrogen is protonated, further deactivating the entire system. Consequently, electrophilic substitutions on quinoline generally require more forcing conditions than those for benzene or naphthalene.[4] The substitution pattern on the parent quinoline ring overwhelmingly favors positions C5 and C8, as attack at these sites leads to the most stable carbocation intermediates (Wheland intermediates), where the aromaticity of the adjacent ring is preserved.[3][4][5]

Analysis of this compound

To predict the outcome of electrophilic substitution on our target molecule, we must analyze the directing effects of each substituent in concert with the inherent properties of the quinoline core.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 8-Bromo-7-fluoro-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 8-Bromo-7-fluoro-2-methoxyquinoline as the electrophilic partner. The quinoline scaffold is a cornerstone in medicinal chemistry, and the ability to functionalize it at the C-8 position opens avenues for the synthesis of novel molecular entities with significant therapeutic potential. This document delves into the mechanistic underpinnings of the reaction, offers field-proven protocols, discusses critical parameters for optimization, and provides troubleshooting guidance to overcome common challenges. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of 8-Aryl-7-fluoro-2-methoxyquinolines

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound presents a unique synthetic handle for introducing molecular diversity. The electron-withdrawing fluorine atom at C-7 and the electron-donating methoxy group at C-2 modulate the electronic properties of the quinoline core, influencing its reactivity and potential biological activity.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in the synthesis of complex molecules for drug discovery.[2][3] By coupling this compound with various aryl and heteroaryl boronic acids, researchers can rapidly generate libraries of novel 8-arylquinolines for biological screening.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.

Materials and Reagents

-

Substrate: this compound (1.0 eq)

-

Boronic Acid/Ester: Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)

-

Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

-

Base: Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)

-

Inert Gas: Argon or Nitrogen

Reaction Setup and Execution

The following workflow provides a step-by-step guide for performing the Suzuki coupling reaction.

Caption: Experimental workflow for the Suzuki coupling reaction.

Detailed Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 3.0 eq).[5]

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the flask. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 8-aryl-7-fluoro-2-methoxyquinoline.

Optimization and Key Parameters

The success of the Suzuki coupling is highly dependent on the interplay of several factors. The following table provides a guide for optimizing the reaction conditions.

| Parameter | Options & Considerations | Rationale & Causality |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos, XPhos | The choice of catalyst and ligand is crucial. For heteroaromatic halides, bulky and electron-rich phosphine ligands often enhance the rates of oxidative addition and reductive elimination, leading to higher yields.[2] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for challenging couplings.[2][6] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence catalyst stability and reaction kinetics.[2] |

| Temperature | 60-110 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Optimization is key.[7] |

| Boronic Acid Partner | Boronic acids, pinacol esters, MIDA boronates | Pinacol esters and MIDA boronates can offer enhanced stability and are less prone to protodeboronation, which can be a significant side reaction.[8] |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality of reagents (especially boronic acid) | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Use fresh, high-purity boronic acid. |

| Formation of Homocoupled Product | - Presence of oxygen- Decomposition of boronic acid | - Maintain a strictly anaerobic environment throughout the reaction.- Consider using a more stable boronic acid derivative (e.g., pinacol ester).[8] |

| Dehalogenation of Starting Material | - Unfavorable reaction kinetics | - Screen different ligands and bases to find conditions that favor cross-coupling over dehalogenation.[8] |

| Protodeboronation of Boronic Acid | - Presence of excess water or protic sources- High reaction temperature | - Use anhydrous solvents or minimize the amount of water.- Employ milder reaction conditions (lower temperature, shorter reaction time).- Use a milder base.[8] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of 8-aryl-7-fluoro-2-methoxyquinolines. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental technique, researchers can efficiently generate a diverse range of novel quinoline derivatives. The protocols and insights provided in this guide are intended to empower scientists in drug discovery to accelerate their research and development efforts.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-7-fluoro-2-methoxyquinoline

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the challenging heterocyclic substrate, 8-Bromo-7-fluoro-2-methoxyquinoline. Quinolines bearing an amino group at the C8 position are significant scaffolds in medicinal chemistry and drug development. This guide offers a detailed experimental protocol, mechanistic insights, and practical advice for researchers. The protocol is designed to be self-validating by explaining the rationale behind the choice of catalyst, ligand, base, and reaction conditions, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Traditional methods for aryl amine synthesis often suffer from harsh reaction conditions and limited substrate scope.[1] The Buchwald-Hartwig reaction, however, offers a mild and highly general alternative, tolerating a wide array of functional groups.[1][2]

The substrate in focus, this compound, presents a unique set of challenges and opportunities. The quinoline core is a privileged scaffold in drug discovery, and functionalization at the C8 position is of particular interest. The electronic nature of the substrate is complex: the 7-fluoro group is strongly electron-withdrawing, which can influence the oxidative addition step, while the 2-methoxy group is electron-donating. Furthermore, the quinoline nitrogen itself can coordinate to the palladium center, potentially complicating the catalytic cycle.[5] This guide provides a robust protocol to navigate these challenges and achieve efficient C-N bond formation.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[6][7]

The generally accepted catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[6][7] The electron-withdrawing fluorine atom at the C7 position may influence the rate of this step.

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[8]

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Bulky, electron-rich phosphine ligands are critical to the success of this reaction. They stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and prevent the formation of inactive catalyst species.[3][9]

Detailed Experimental Protocol

This protocol is optimized for the coupling of various primary and secondary amines with this compound on a typical laboratory scale (0.5 - 1.0 mmol).

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| This compound | >98% | Commercial Source | Ensure starting material is pure and dry. |

| Amine Coupling Partner | >98% | Commercial Source | Purify if necessary (distillation for liquids, recrystallization for solids). |

| tBuXPhos Pd G3 Precatalyst | >98% | Sigma-Aldrich, etc. | A third-generation (G3) precatalyst is recommended for stability and high activity.[10] |

| tBuXPhos Ligand | >98% | Commercial Source | Additional free ligand can sometimes improve catalyst stability. |

| Sodium tert-butoxide (NaOtBu) | >98% | Commercial Source | Handle in a glovebox due to its hygroscopic and reactive nature. Use a freshly opened bottle. |

| Toluene | Anhydrous | Commercial Source | Degas thoroughly before use by sparging with argon or nitrogen for 30 minutes.[11] |

Equipment

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Septa and needles for inert atmosphere transfers

-

Schlenk line or glovebox for inert atmosphere

-

Heating mantle or oil bath with temperature controller

-

Standard laboratory glassware for workup and purification

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Silica gel for column chromatography

Reaction Setup Workflow

The following workflow ensures that the reaction is set up under strictly anaerobic and anhydrous conditions, which is critical for reproducibility and high yields.

Step-by-Step Procedure

-

Preparation: Place a magnetic stir bar into a 10 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of argon or nitrogen.

-

Charging Reagents (Inert Atmosphere): In a glovebox or under a positive pressure of argon, add this compound (1.0 equiv.), tBuXPhos Pd G3 precatalyst (0.02 equiv., 2 mol%), and Sodium tert-butoxide (1.4 equiv.) to the flask.

-

Causality Note: Using a precatalyst like tBuXPhos Pd G3 ensures the efficient in-situ formation of the active L-Pd(0) species, leading to more reliable results than using separate Pd(II) sources that require reduction.[6][10] The strong, non-nucleophilic base NaOtBu is effective for deprotonating a wide range of amines.[1]

-

-

Solvent and Amine Addition: Remove the flask from the glovebox (if used) and seal with a rubber septum. Add degassed toluene (to make a ~0.2 M solution based on the aryl bromide) via syringe. Then, add the amine coupling partner (1.2 equiv.) via syringe. If the amine is a solid, it should be added in the previous step with the other solids.

-

Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-24 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 8-amino-7-fluoro-2-methoxyquinoline derivative.[11]

Optimization and Parameter Selection

The success of the Buchwald-Hartwig amination on this substrate is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides recommendations based on literature precedents for challenging heteroaryl substrates.[12][13][14]

| Parameter | Recommended Condition | Rationale & Considerations |

| Palladium Source | tBuXPhos Pd G3 (or other G3/G4 precatalysts) | G3/G4 precatalysts are air-stable and provide reliable generation of the active Pd(0) catalyst, which is crucial for challenging substrates.[10][15] |

| Ligand | tBuXPhos, RuPhos, BrettPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential. They accelerate reductive elimination and are effective for coupling heteroaryl halides.[3][16] |

| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is generally required. For base-sensitive functional groups, a weaker base like K₃PO₄ can be used, though it may require higher temperatures.[6][17] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed non-polar aprotic solvents are standard. Toluene is often preferred for its high boiling point and ability to precipitate some inorganic salts.[6] |

| Temperature | 100 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition to the C-Br bond. |

| Amine Partner | Primary & Secondary Aliphatic/Aromatic Amines | The reactivity varies with the amine. Primary amines are often more reactive than secondary amines. Sterically hindered amines may require longer reaction times or higher catalyst loading.[6] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure all reagents are dry and the reaction is run under a strictly inert atmosphere. Use a fresh, high-quality precatalyst.2. Switch to a stronger base (e.g., LHMDS if NaOtBu fails).3. Increase the temperature in 10 °C increments. |

| Formation of Side Products | 1. Hydrodehalogenation (Ar-Br → Ar-H).2. Homocoupling of the amine. | 1. This can occur if β-hydride elimination is competitive. Ensure the ligand is sufficiently bulky. Consider a different ligand (e.g., RuPhos).2. Ensure proper stoichiometry and slow addition of the amine if necessary. |

| Dark Black Solution | Palladium black precipitation (catalyst death). | This indicates catalyst decomposition. Ensure the ligand-to-palladium ratio is sufficient (1.5:1 to 2:1). Check the purity of reagents and solvent. |

| Reaction Stalls | Product inhibition or catalyst deactivation by the quinoline nitrogen. | Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Screen different ligands, as some are more resistant to coordination by nitrogen heterocycles.[5] |

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. reddit.com [reddit.com]

Synthesis of 8-Aryl-7-Fluoro-2-Methoxyquinolines: An Application Guide for Medicinal Chemistry

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile scaffold for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with biological targets. The introduction of specific substituents, such as fluorine and aryl moieties, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. In particular, the 8-aryl-7-fluoro-2-methoxyquinoline framework is of significant interest to drug development professionals. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the aryl group at the 8-position offers a vector for exploring structure-activity relationships (SAR) by introducing diverse substituents. The 2-methoxy group can also modulate the electronic properties and potential for hydrogen bonding of the quinoline core. This application note provides a comprehensive guide to the synthesis of this promising class of molecules, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: A Two-Step Approach to 8-Aryl-7-Fluoro-2-Methoxyquinolines

The most efficient and modular route to the target compounds involves a two-step sequence: first, the synthesis of a key building block, 8-bromo-7-fluoro-2-methoxyquinoline, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids. This strategy allows for the late-stage introduction of the aryl group, enabling the rapid generation of a library of analogues for biological screening.

Caption: General workflow for the synthesis of 8-aryl-7-fluoro-2-methoxyquinolines.

Part 1: Synthesis of the Key Intermediate: this compound

A plausible synthetic route to the key intermediate, this compound, can be envisioned starting from commercially available 2-fluoro-3-methoxyaniline. This multi-step synthesis involves a Skraup-Doebner-von Miller reaction to construct the quinoline core, followed by a regioselective bromination.

Protocol: Synthesis of this compound (Proposed)

Materials:

-

2-Fluoro-3-methoxyaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic acid or sodium m-nitrobenzenesulfonate)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Sodium Hydroxide

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Quinoline Core Formation (Skraup-Doebner-von Miller Reaction):

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

-

Slowly add 2-fluoro-3-methoxyaniline to the mixture, followed by the oxidizing agent.

-

Heat the reaction mixture to 120-130 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-fluoro-8-methoxyquinoline.

-

-

Regioselective Bromination:

-

Dissolve the crude 7-fluoro-8-methoxyquinoline in DMF.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The methoxy group at the 8-position and the existing ring system will direct the bromination to the 5- and 7-positions. However, with careful control of stoichiometry and reaction conditions, mono-bromination can be favored.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate this compound. The regiochemistry should be confirmed by NMR spectroscopy.

-

Part 2: Suzuki-Miyaura Cross-Coupling for Aryl Group Installation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[1] In this step, the synthesized this compound is coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base.

Reaction Scheme and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice due to its commercial availability and effectiveness. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald group, can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[2][3]

-

Ligands: The phosphine ligands stabilize the palladium center and influence its reactivity. The choice of ligand can be critical for the success of the reaction, especially with sterically hindered or electronically demanding substrates.

-

Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can affect the reaction rate and the tolerance of base-sensitive functional groups.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water is often used. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Nitrogen or Argon gas

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Celite

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-7-fluoro-2-methoxyquinoline.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes illustrative examples of Suzuki-Miyaura coupling reactions with this compound and various arylboronic acids. The yields are representative and may vary depending on the specific substrate and reaction conditions.

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 7-Fluoro-2-methoxy-8-phenylquinoline | 85 |

| 2 | 4-Methoxyphenylboronic acid | 7-Fluoro-2-methoxy-8-(4-methoxyphenyl)quinoline | 92 |

| 3 | 3-Chlorophenylboronic acid | 8-(3-Chlorophenyl)-7-fluoro-2-methoxyquinoline | 78 |

| 4 | 2-Thienylboronic acid | 7-Fluoro-2-methoxy-8-(thiophen-2-yl)quinoline | 81 |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich ligands can often improve the efficiency of the coupling. Increasing the reaction temperature or time may also be beneficial. Ensure that the reagents and solvents are of high purity and appropriately degassed to prevent catalyst deactivation.

-

Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction. Using a milder base or anhydrous conditions may mitigate this issue. Homocoupling of the boronic acid can also occur; adjusting the stoichiometry and catalyst loading can help to minimize this.

-

Purification Challenges: The polarity of the 8-aryl-7-fluoro-2-methoxyquinoline products will vary depending on the nature of the aryl substituent. A careful selection of the eluent system for column chromatography is crucial for effective purification.

Conclusion

The synthesis of 8-aryl-7-fluoro-2-methoxyquinolines via a Suzuki-Miyaura cross-coupling reaction is a robust and versatile strategy for accessing a diverse range of compounds with high potential in drug discovery. The modularity of this approach allows for the systematic exploration of structure-activity relationships, which is a critical aspect of modern medicinal chemistry. By understanding the underlying principles of the reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize these valuable compounds for further biological evaluation.

References

Application Notes and Protocols: 8-Bromo-7-fluoro-2-methoxyquinoline as a Privileged Building Block for Novel Kinase Inhibitors

Introduction: The Quest for Specificity in Kinase Inhibition